

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Analogs

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Compound of Interest

Compound Name: *4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid*

CAS No.: 147920-37-4

Cat. No.: B120884

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The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.^{[3][4]} These compounds have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.^{[1][5]}

This guide offers an in-depth comparison of pyridazinone analogs, moving beyond a simple list of activities to explore the causal relationships between chemical structure and biological function. By examining key experimental data and the logic behind molecular design, we aim to provide researchers and drug development professionals with field-proven insights into this remarkable pharmacophore.

Part 1: Anticancer Activity - The Pursuit of Kinase Inhibition

A primary focus of pyridazinone SAR studies has been the development of potent and selective anticancer agents.^[6] Many of these analogs function by inhibiting key enzymes in cell signaling

pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][8]

A particularly successful strategy involves the design of diarylurea derivatives based on the pyridazinone scaffold, mimicking established kinase inhibitors like Sorafenib.[7] The rationale is to use the pyridazinone core as an anchor to present a diarylurea moiety, which can form critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Comparative Efficacy of Pyridazinone-Diarylurea Analogs

The anticancer potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%) against various cancer cell lines. Lower IC50 values denote higher potency.

Compound/Analog	Target/Cell Line	Biological Activity	Quantitative Data	Reference
10l	A549/ATCC (NSCLC)	Growth Inhibition	GI50: 1.66–100 μ M	[8]
17a	Melanoma, NSCLC, Prostate, Colon	Growth Inhibition / VEGFR-2 Inhibition	GI%: 62.21–100.14%	[8]
8f	Melanoma, NSCLC, Prostate, Colon	Growth Inhibition	GI%: 62.21–100.14%	[8]
DCPYR (unsubstituted)	MAC16 (Colon Cancer)	In vitro Inhibition	7x more active than arylated analogs	[9]

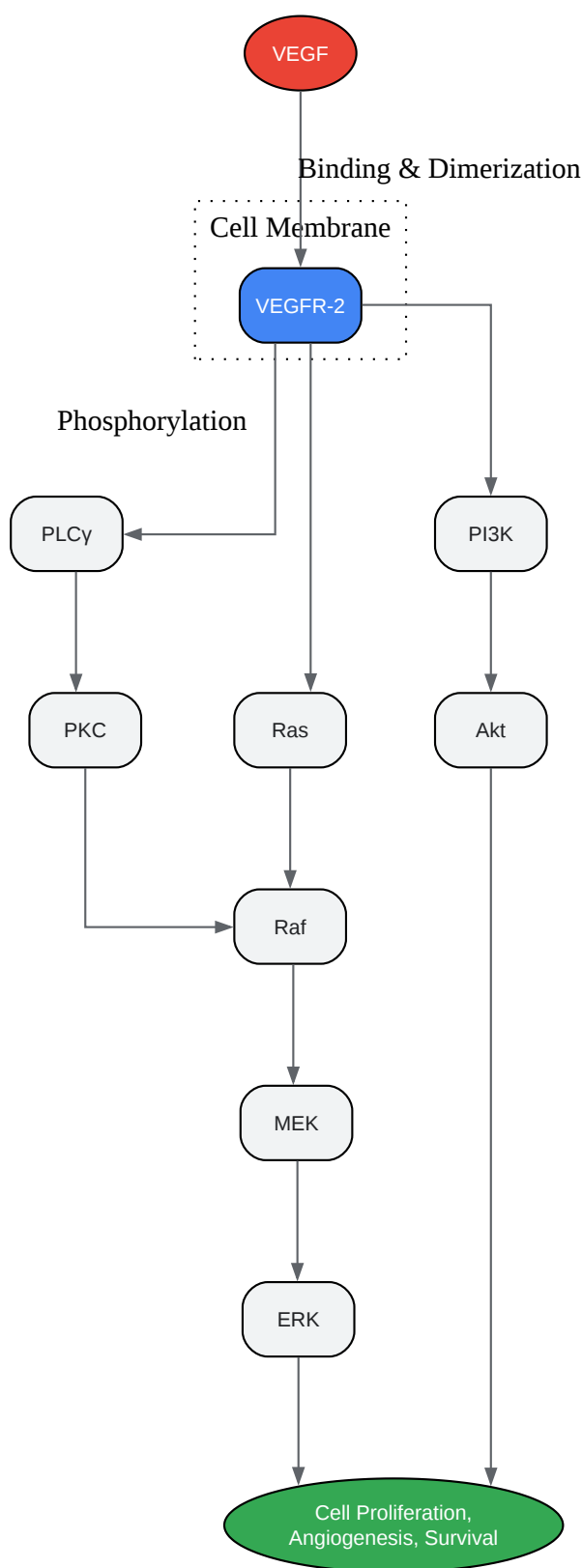
Structure-Activity Relationship (SAR) Insights

The data reveals critical structural determinants for anticancer activity:[7][10]

- Aromaticity is Key: The aromaticity of the pyridazinone ring itself is essential for both anticancer and antimicrobial activities, likely by facilitating crucial π - π stacking interactions in the target binding site.[7]
- Thiourea/Urea Linker: The presence of a thiourea or urea linker is important for B-Raf and VEGFR-2 affinity, respectively, acting as a key hydrogen bond donor/acceptor.[10]
- N-Phenyl Substitution: Adding a phenyl group to the pyridazinone ring nitrogen has been shown to enhance inhibitory activity compared to unsubstituted analogs.[10]
- Halogen Substitution: For diarylurea analogs, a meta-bromo substitution on the terminal phenyl ring (as in compound 10h) provided the highest potency against *S. aureus*, suggesting this modification could be explored for dual-activity agents.[7] In another series, simple chlorinated pyridazinones showed remarkable inhibition, suggesting the halogen may act as a reactive group for alkylation.[9]

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, a pathway commonly targeted by pyridazinone-based inhibitors.



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Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Part 2: Cardiovascular Applications via Phosphodiesterase (PDE) Inhibition

Pyridazinone derivatives are well-established as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).^{[11][12]} By inhibiting PDEs, these compounds can induce vasodilation and produce positive inotropic effects, making them valuable for treating conditions like congestive heart failure and pulmonary hypertension.^{[10][12]}

The development of analogs selective for specific PDE isoenzymes (e.g., PDE3, PDE4, or PDE5) is a key objective, as this selectivity minimizes off-target effects.^{[11][13]}

Comparative Selectivity of Pyrazolopyridine-Pyridazinones

Efforts to improve the selectivity of the non-selective PDE inhibitor ibudilast led to the synthesis of pyrazolopyridine-pyridazinone analogs. Their inhibitory activity (IC₅₀) against different PDE isoenzymes demonstrates how subtle structural changes can dramatically alter selectivity.

Compound/Analog Type	Modification	PDE3 IC50 (μM)	PDE4 IC50 (μM)	Reference
Imazodan analog (21a)	5-methyl derivative	0.6	-	[10]
Pyrazolopyridine-pyridazinone	Unsubstituted N(2) on pyridazinone	High Activity	Low Activity	[14]
Pyrazolopyridine-pyridazinone	Hydrophobic group at N(2)	Low Activity	High Activity	[14]
Pyrazolopyridine-pyridazinone	Methoxy at C-7' of pyrazolopyridine	Low Activity	Enhanced Activity	[14]
Pyrazolo[3,4-d]pyridazinone (23a)	Benzyl at N(2) on pyridazinone	-	0.14 (PDE5)	[10]

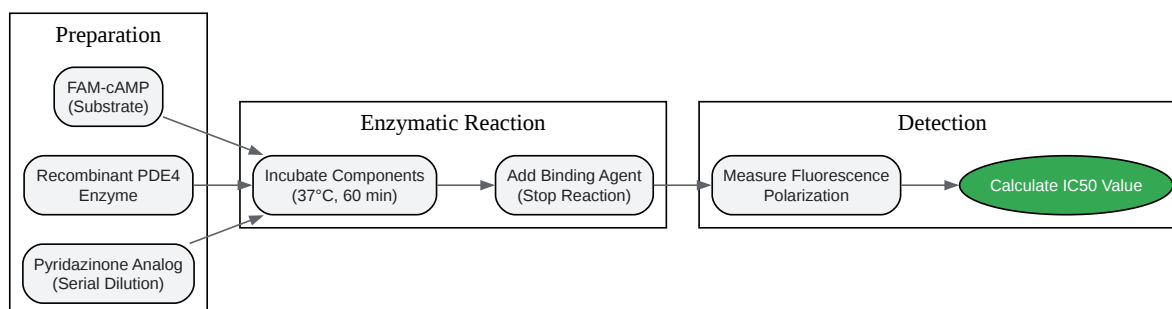
Structure-Activity Relationship (SAR) Insights

The SAR for PDE inhibition is remarkably distinct and isoform-specific:[14]

- **N(2) Substitution Dictates Selectivity:** The lactam functionality of the pyridazinone ring is critical for PDE3 inhibition. This activity is highest when the nitrogen at the N(2) position is unsubstituted.[14] Conversely, introducing a hydrophobic substituent at the N(2) position strongly promotes PDE4 inhibition.[14]
- **Pyrazolopyridine Modifications:** Adding a methoxy group to the C-7' position of the pyrazolopyridine ring further enhances PDE4 inhibition.[14]
- **Ring Connectivity:** Migrating the point of connection from the C-3' to the C-4' position on the pyrazolopyridine ring also dramatically increases PDE4 inhibitory activity.[14]

Experimental Workflow: PDE Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of pyridazinone analogs against a specific PDE isoenzyme.



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Caption: Workflow for a fluorescence polarization-based PDE assay.

Part 3: Antimicrobial Activity

Beyond their effects on mammalian cells, pyridazinone analogs have shown significant promise as antimicrobial agents.[15] The search for novel antibiotics is critical, and the pyridazinone scaffold offers a platform for developing compounds active against resistant bacterial strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).[16]

Comparative Efficacy of Antibacterial Pyridazinones

The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound	Modification	S. aureus (MRSA) MIC (μM)	P. aeruginosa MIC (μM)	A. baumannii MIC (μM)	Reference
7	Ester group at C-6	3.74	8.92	8.92	[16]
13	Carboxylic acid at C-6 (hydrolyzed from 7)	>100	3.74	3.74	[16]
8	Ethyl ester at N-1	>100	>100	>100	[16]
12	Ethyl ester at N-1	>100	>100	>100	[16]
10h	Diarylurea analog	16 $\mu\text{g/mL}$ (S. aureus)	-	-	[7]

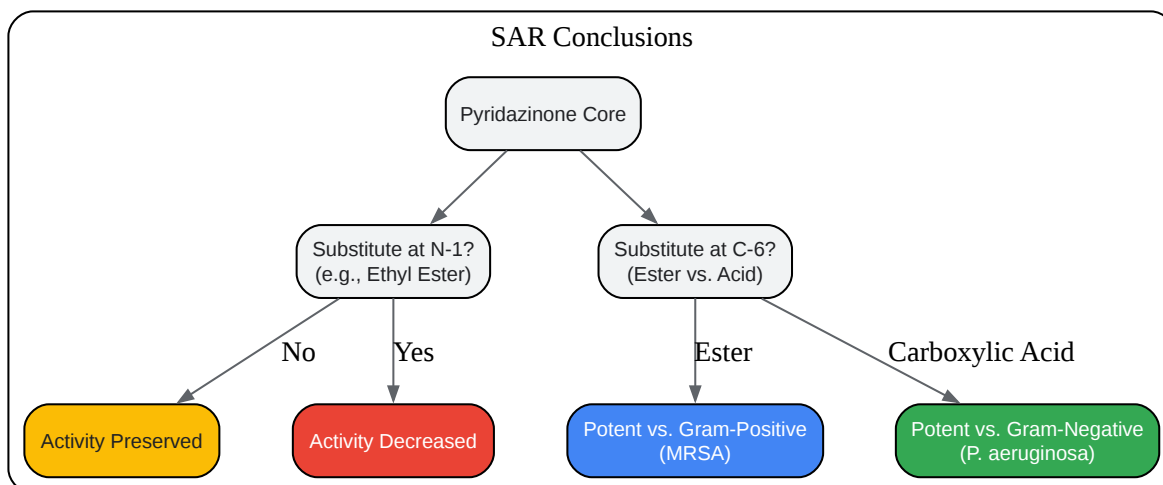
Structure-Activity Relationship (SAR) Insights

The SAR for antibacterial activity presents a different set of guiding principles:[16]

- **Impact of N-1 Substitution:** Introducing an ethyl ester group at the N-1 position of the pyridazinone ring (compounds 8 and 12) led to a significant drop in antibacterial activity.[16] This suggests that an unsubstituted N-1 position is preferred.
- **Ester vs. Carboxylic Acid:** Compound 7, an ester, was highly active against the Gram-positive MRSA. However, its hydrolyzed form, the carboxylic acid 13, lost all activity against MRSA but became highly potent against the Gram-negative bacteria P. aeruginosa and A. baumannii.[16] This critical finding suggests that the ester may be crucial for penetrating the Gram-positive cell wall, while the more polar carboxylic acid is more effective against Gram-negative species, perhaps by interacting with different targets or transport mechanisms.

Visualizing SAR Logic for Antimicrobial Activity

This diagram summarizes the key SAR conclusions for antibacterial pyridazinone analogs.



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Caption: Logical flow of SAR for antibacterial pyridazinones.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for quantifying the inhibitory effect of a compound on VEGFR-2 kinase activity.

- Preparation of Reagents:
 - Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
 - Serially dilute the test pyridazinone analogs in DMSO to create a range of concentrations (e.g., 100 μM to 1 nM).

- Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.
- Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
- Assay Procedure:
 - Add 5 μ L of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Sorafenib (positive control).
 - Add 10 μ L of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding 10 μ L of the substrate/ATP mixture to each well.
 - Incubate the plate for 60 minutes at 37°C.
- Detection and Analysis:
 - Stop the reaction by adding 25 μ L of a stop solution containing EDTA.
 - Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence resonance energy transfer (FRET) assay.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Materials:
 - Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB).

- Serially dilute the test pyridazinone analogs in DMSO, then further dilute in sterile water to create 2X working stocks.
- Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the assay plate.
- Assay Procedure:
 - In a 96-well microtiter plate, add 50 μ L of the 2X test compound working stocks to the appropriate wells.
 - Add 50 μ L of the standardized bacterial inoculum to each well. This brings the total volume to 100 μ L and dilutes all components to their final 1X concentration.
 - Include a positive control well (bacteria + broth, no compound) and a negative control well (broth only, no bacteria).
- Incubation and Reading:
 - Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
 - Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
 - Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in determining the endpoint.

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